Tert-butyl 2-amino-2-ethylbutanoate
Description
Contextualization of Non-Proteinogenic Amino Acid Derivatives in Organic Synthesis
Non-proteinogenic amino acids, those not found in the genetic code of organisms, offer a vast and diverse chemical space for the development of novel molecules with unique properties. wikipedia.org Their derivatives are instrumental in medicinal chemistry and materials science, providing scaffolds for creating compounds with tailored biological activities and physical characteristics.
Significance of Alpha, Alpha-Disubstituted Amino Acid Scaffolds
Alpha, alpha-disubstituted amino acids, which have two substituents on the alpha-carbon, are of particular importance. nih.gov This structural feature imparts conformational constraints on peptides and other molecules into which they are incorporated. nih.gov Such constraints can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles. The synthesis of these scaffolds is a challenging yet rewarding goal in organic chemistry, with ongoing research focused on developing efficient and stereoselective methods. nih.gov A powerful strategy for creating diverse, lead-like molecular scaffolds involves utilizing α,α-disubstituted amino acids as foundational building blocks. rsc.orgrsc.orgle.ac.uk
Role of Tert-butyl Esters as Protecting Groups and Ester Derivatives
Tert-butyl esters are widely employed in organic synthesis, particularly in peptide synthesis, as protecting groups for carboxylic acids. acs.org The tert-butyl group is valued for its stability under a range of reaction conditions and its facile removal under acidic conditions. ontosight.aicreative-peptides.com This allows for the selective deprotection of the carboxyl group without affecting other sensitive functionalities within the molecule. Beyond their role as protecting groups, tert-butyl esters also serve as important ester derivatives, influencing the solubility and reactivity of the parent molecule.
Historical Perspective of 2-Amino-2-ethylbutanoic Acid and its Derivatives in Chemical Literature
2-Amino-2-ethylbutanoic acid is a non-proteinogenic amino acid that is not encoded by the standard genetic code. ontosight.ai Research into this and similar unnatural amino acids has paved the way for new discoveries in biochemistry and pharmacology. ontosight.ai The development of synthetic routes to its derivatives, such as tert-butyl 2-amino-2-ethylbutanoate, has been driven by the need for specialized building blocks in drug discovery and other areas of chemical research. The synthesis of such derivatives often involves multi-step procedures, including the protection of the amino group followed by esterification of the carboxylic acid.
Overview of Key Research Areas Utilizing this compound
The unique structural characteristics of this compound make it a valuable tool in several key research areas. Its primary application lies in the synthesis of complex molecules, where it serves as a chiral building block or a scaffold for the introduction of specific functionalities. For instance, it can be a precursor in the synthesis of novel peptides, peptidomimetics, and other biologically active compounds. The presence of the two ethyl groups on the alpha-carbon can influence the conformational properties of the resulting molecules, a feature that is often exploited in the design of new therapeutic agents.
Scope and Objectives of Advanced Research Efforts Focused on this compound
Current and future research efforts centered on this compound are aimed at expanding its synthetic utility and exploring new applications. A major objective is the development of more efficient and sustainable synthetic methods for its preparation. This includes the exploration of catalytic and enzymatic approaches to improve yields and reduce environmental impact. Furthermore, researchers are actively investigating the incorporation of this amino acid derivative into novel molecular architectures to create materials with unique properties and to develop new classes of therapeutic agents. The study of peptides and polymers containing this and other α,α-disubstituted amino acids is an active field, with the goal of understanding how these building blocks influence structure and function.
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-ethylbutanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-10(11,7-2)8(12)13-9(3,4)5/h6-7,11H2,1-5H3 |
InChI Key |
UKRAPIHZRKJIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of Tert Butyl 2 Amino 2 Ethylbutanoate
Retrosynthetic Analysis of the Tert-butyl 2-amino-2-ethylbutanoate Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are:
Ester Disconnection (C-O Bond): The most straightforward disconnection breaks the ester linkage, leading to 2-amino-2-ethylbutanoic acid and a tert-butyl source (e.g., tert-butanol (B103910) or isobutylene). This approach simplifies the problem to the synthesis of the α,α-disubstituted amino acid precursor.
Amine Disconnection (C-N Bond): Disconnecting the C-N bond suggests an amination reaction of an α-substituted carbonyl compound. This could involve the reaction of an α-keto or α-halo ester with an ammonia (B1221849) equivalent.
α-Carbon Disconnection (C-C Bond): A more complex disconnection involves breaking the C-C bonds at the quaternary center. This points towards a strategy of building the α,α-disubstituted system from a simpler amino acid derivative.
These disconnections form the basis for the forward synthetic strategies discussed in the following sections.
Direct Esterification Approaches to this compound
The formation of the bulky tert-butyl ester is often challenging. Several methods have been developed to achieve this transformation.
Acid-Catalyzed Esterification of 2-amino-2-ethylbutanoic Acid
The direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst is a fundamental esterification method. For tert-butyl esters, this typically involves reacting the amino acid with tert-butanol or isobutylene (B52900) under acidic conditions. researchgate.netgoogle.com
Key features of this method include:
Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly employed. researchgate.netgoogle.com More recently, bis(trifluoromethanesulfonyl)imide has been shown to be effective. thieme-connect.com
Reaction Conditions: The reaction is often performed in a suitable solvent such as dioxane, and may require elevated temperatures or pressure (autoclave) to proceed efficiently. researchgate.netgoogle.com The removal of water is crucial to drive the equilibrium towards the ester product.
Challenges: A significant challenge is the poor solubility of free amino acids in common organic solvents. thieme-connect.com Furthermore, protecting the amino group can sometimes be necessary to improve yields, though this adds extra steps to the synthesis. google.com
| Catalyst | Reagents | Conditions | Yield | Reference |
| H₂SO₄ | Amino Acid, Isobutylene | Dioxane | 60-75% | researchgate.net |
| H₂SO₄ | Amino Acid, tert-Butanol, Isobutylene | Autoclave | 35% (unprotected) | google.com |
| HClO₄ | Glycine (B1666218), tert-Butyl Acetate (B1210297) | Room Temp, 48h | 78% | rsc.org |
Carbodiimide-Mediated Coupling Protocols for Tert-butyl Ester Formation
Carbodiimides are widely used coupling agents in peptide synthesis and can be adapted for ester formation. wikipedia.orgthieme-connect.de The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. peptide.com
Commonly used carbodiimides and additives include:
N,N'-Dicyclohexylcarbodiimide (DCC): An inexpensive and effective reagent, but the byproduct, dicyclohexylurea (DCU), can be difficult to remove. wikipedia.orgpeptide.com
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC): A water-soluble carbodiimide, which allows for easy removal of the urea (B33335) byproduct through aqueous extraction. thieme-connect.denih.gov
Diisopropylcarbodiimide (DIC): A liquid carbodiimide that is popular in solid-phase synthesis as its urea byproduct is soluble in common organic solvents. peptide.com
Additives: Reagents like 4-dimethylaminopyridine (B28879) (DMAP), N-hydroxysuccinimide (HOSu), or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase reaction rates and suppress side reactions. wikipedia.orgthieme-connect.deresearchgate.net
A major side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be minimized by the use of additives. wikipedia.orgpeptide.com
Transesterification Methodologies for Tert-butyl Ester Synthesis
Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. This can be an effective method for synthesizing tert-butyl esters from more common esters like methyl or ethyl esters. nih.gov
Key aspects of this approach are:
Catalysts: The reaction can be catalyzed by acids (e.g., boron trifluoride diethyl etherate), bases, or organometallic compounds. nih.gov
Reaction Conditions: The reaction is an equilibrium process, and to drive it to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation.
Substrate Scope: While effective for many esters, the reaction can be slow, and sterically hindered substrates, such as α,α-disubstituted esters, may give low yields. nih.gov
Amination Reactions for Alpha-Quaternary Center Construction
The formation of the α-quaternary stereocenter is a critical step. One of the most classic and effective methods for synthesizing α-amino acids is the Strecker synthesis.
Strecker Synthesis Modifications for 2-amino-2-ethylbutanoic Acid Precursors
The Strecker synthesis is a two-step process that produces an amino acid from a ketone or aldehyde. masterorganicchemistry.compearson.com For the synthesis of 2-amino-2-ethylbutanoic acid, the starting material would be diethyl ketone.
The general mechanism proceeds as follows:
Iminium Formation: Diethyl ketone reacts with ammonia to form an imine.
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the imine (or its protonated form, the iminium ion) to form an α-aminonitrile. masterorganicchemistry.comwikipedia.org
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the target amino acid, 2-amino-2-ethylbutanoic acid. wikipedia.orgck12.org
This method is particularly powerful for creating α,α-disubstituted amino acids from ketones. wikipedia.org While the classical Strecker synthesis produces a racemic mixture, asymmetric variations have been developed to produce enantiomerically enriched amino acids. wikipedia.org
| Starting Material | Reagents | Intermediate | Product | Reference |
| Aldehyde/Ketone | NH₃, HCN (or KCN/NH₄Cl) | α-Aminonitrile | α-Amino Acid | masterorganicchemistry.comwikipedia.orgck12.org |
| Diethyl Ketone | NH₃, HCN | 2-amino-2-ethylbutanenitrile | 2-amino-2-ethylbutanoic acid | wikipedia.org |
Hydantoin (B18101) Hydrolysis Routes to Alpha-Amino Acids
The hydrolysis of a hydantoin ring serves as a classical and robust method for the production of α-amino acids. For α,α-disubstituted amino acids, a 5,5-disubstituted hydantoin is used as the starting material. The core of this process involves the cleavage of the cyclic diamide (B1670390) structure to liberate the desired amino acid.
The synthesis begins with the hydrolysis of the precursor, 5,5-diethylhydantoin (B1214310). This hydrolysis is typically conducted under harsh conditions, such as heating with a strong base (e.g., sodium hydroxide) or acid. acs.org The reaction proceeds in two main steps: first, the hydantoin ring is opened to form an N-carbamoyl-α-amino acid intermediate. alfa-chemistry.comnih.gov Subsequent hydrolysis of this intermediate removes the carbamoyl (B1232498) group, yielding the final α,α-disubstituted amino acid, in this case, 2-amino-2-ethylbutanoic acid. acs.orgnih.gov The process often requires elevated temperatures and pressures to drive the reaction to completion. google.com A study on the hydrolysis of hydantoin to glycine achieved a 100% conversion rate at 423.15 K with a total reaction time of 6 hours. nih.gov
While chemical hydrolysis is effective, enzymatic methods using hydantoinase and N-carbamoylase enzymes offer a milder, more environmentally friendly alternative that can provide high stereoselectivity for chiral amino acids. nih.gov
Table 1: Representative Conditions for Hydantoin Hydrolysis
| Precursor | Reagents | Conditions | Product | Reference |
| 5,5-Disubstituted Hydantoin | NaOH or other strong base | Aqueous solution, elevated temperature (e.g., >150°C) and pressure | α,α-Disubstituted Amino Acid | acs.orggoogle.com |
| Hydantoin | Sodium Hydroxide | Aqueous solution, 423.15 K, 6 h | Glycine | nih.gov |
| D,L-5-Monosubstituted Hydantoin | Hydantoinase, N-carbamoylase | Aqueous buffer | Optically Pure D- or L-Amino Acid | nih.gov |
Following the formation of 2-amino-2-ethylbutanoic acid via hydrolysis, the final step is esterification with a tert-butyl source. A common method involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst to form the tert-butyl ester. researchgate.netgoogle.com
Bucherer-Bergs Reaction Derivatives for Alpha-Amino Acid Synthesis
The Bucherer-Bergs reaction is a highly effective multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins, which are the essential precursors for the hydantoin hydrolysis route. nih.govencyclopedia.pub This method is particularly well-suited for creating the 5,5-diethylhydantoin needed for the synthesis of 2-amino-2-ethylbutanoic acid.
The reaction involves the condensation of a ketone with an alkali metal cyanide (like sodium or potassium cyanide) and ammonium (B1175870) carbonate. alfa-chemistry.com For the target structure, the starting ketone is diethyl ketone (3-pentanone). The reaction is typically performed by heating the components in a solvent such as aqueous ethanol (B145695). nih.govencyclopedia.pub
The mechanism is understood to proceed through the initial formation of a cyanohydrin from the ketone. This intermediate then reacts with ammonia (generated from ammonium carbonate) to form an α-aminonitrile. The α-aminonitrile subsequently undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the stable 5,5-diethylhydantoin ring. alfa-chemistry.comnih.gov This hydantoin derivative can then be isolated and subjected to hydrolysis as described in the previous section to produce the final amino acid. nih.gov
Table 2: Typical Parameters for the Bucherer-Bergs Reaction
| Component | Role | Example | Reference |
| Carbonyl Compound | Substrate providing the R-groups | Diethyl Ketone (3-Pentanone) | alfa-chemistry.com |
| Cyanide Source | Provides the nitrile group for the aminonitrile intermediate | KCN or NaCN | alfa-chemistry.comnih.gov |
| Ammonium Source | Provides the amino group and CO2 for cyclization | (NH4)2CO3 | alfa-chemistry.comnih.gov |
| Solvent | Reaction Medium | Water or Ethanol | alfa-chemistry.comnih.gov |
| Temperature | Reaction Condition | 60-100 °C | alfa-chemistry.comnih.gov |
Alkylation Strategies for Alpha-Substituted Amino Acid Formation
Direct alkylation provides a more convergent route to α-substituted amino acids, bypassing the need for heterocyclic intermediates. These strategies typically involve the generation of a stabilized carbanion at the α-position of an amino acid precursor, which then acts as a nucleophile.
The alkylation of glycine equivalents is a powerful method for synthesizing a wide range of α-amino acids. nih.gov In this approach, the glycine α-carbon is rendered nucleophilic by forming a stabilized enolate. To synthesize an α,α-diethyl derivative, a sequential dialkylation is required.
A common strategy involves forming a Schiff base (imine) from a glycine ester, such as glycine tert-butyl ester, and a ketone or aldehyde like benzophenone (B1666685). This imine serves to protect the amino group and, more importantly, acidify the α-protons. acs.org Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the corresponding enolate. This enolate can then be alkylated by an electrophile, such as ethyl iodide or ethyl bromide. Repeating the deprotonation and alkylation sequence with a second equivalent of the ethyl halide installs the second ethyl group, forming the desired α,α-diethyl substituted backbone. acs.org Hydrolysis of the imine group then reveals the primary amine of the final product, this compound.
More recent, catalyst-free methods utilize diacyl peroxides as both an alkylating agent and an oxidant in a radical-based process. organic-chemistry.orgorganic-chemistry.org
Table 3: Components for Glycine Equivalent Alkylation
| Component | Function | Example | Reference |
| Glycine Equivalent | Nucleophile Precursor | Glycine tert-butyl ester benzophenone imine | acs.org |
| Base | Enolate Formation | Lithium Diisopropylamide (LDA) | acs.org |
| Alkylating Agent | Provides the α-substituent | Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) | acs.org |
| Final Step | Deprotection | Acidic Hydrolysis | acs.org |
Alkylation of Chiral Auxiliaries Leading to Related Alpha-Quaternary Amino Acids
While this compound is an achiral molecule, the synthesis of chiral α-quaternary amino acids relies heavily on the use of chiral auxiliaries. wikipedia.org These auxiliaries are chiral molecules that are temporarily incorporated into the reactant to direct the stereochemical outcome of a subsequent reaction, after which they are removed.
Common auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and Schöllkopf's bis-lactim ethers derived from piperazinediones. wikipedia.orgnih.govrsc.org In a typical application, an alanine-derived substrate is attached to a chiral auxiliary, for instance, forming a pseudoephenamine alaninamide. nih.gov Deprotonation of this complex creates a rigid enolate structure where one face is sterically shielded by the auxiliary. The subsequent alkylation reaction, therefore, proceeds with high diastereoselectivity from the less hindered face. nih.gov A second alkylation can be performed to create the quaternary center. Finally, the auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched α-quaternary amino acid and recovering the auxiliary for reuse. wikipedia.orgnih.gov
Table 4: Common Chiral Auxiliaries for Amino Acid Synthesis
| Chiral Auxiliary | Precursor | Key Feature | Reference |
| Oxazolidinones (Evans) | Amino Alcohols | Forms a rigid acyloxazolidinone for stereocontrolled enolate alkylation. | wikipedia.org |
| Pseudoephedrine | Pseudoephedrine | Amide enolate is directed by the auxiliary's stereocenters. | wikipedia.orgnih.gov |
| Bis-lactim Ethers (Schöllkopf) | Piperazinediones | Chiral glycine enolate equivalent allows for highly diastereoselective alkylation. | rsc.org |
Electrophilic Fluorination or Other Halogenation for Functionalization
Electrophilic halogenation is a key strategy for the functionalization of amino acids, rather than for the de novo construction of their backbone. nih.gov This method allows for the site-selective introduction of halogen atoms, particularly fluorine, which can dramatically alter the biological and chemical properties of the molecule. rsc.org
The process uses electrophilic sources of a halogen, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor for fluorination. nih.govwikipedia.org These reagents deliver an electrophilic "F+" equivalent to an electron-rich center in the substrate molecule. wikipedia.org While direct halogenation of a non-activated quaternary carbon is not a typical route, this method is effective for functionalizing other parts of an amino acid derivative, such as an aromatic side chain or an enolate intermediate. nih.gov The introduction of fluorine can enhance properties like metabolic stability and binding affinity. nih.govmdpi.com
Table 5: Selected Electrophilic Halogenating Agents
| Reagent | Abbreviation | Halogen Source | Key Application | Reference |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | F+ | Fluorination of enolates and electron-rich aromatics | nih.govwikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | F+ | Fluorination of a wide range of nucleophiles | nih.govwikipedia.org |
| N-Bromosuccinimide | NBS | Br+ | Bromination of allylic and benzylic positions, and enolates | N/A |
| N-Chlorosuccinimide | NCS | Cl+ | Chlorination of various organic substrates | N/A |
Protecting Group Strategies for the Amino Functionality During Synthesis
The protection of the α-amino group is a critical consideration in nearly all synthetic routes toward amino acids and their derivatives. libretexts.orgnih.gov The nucleophilic nature of the amine requires it to be masked to prevent unwanted side reactions, such as N-alkylation or acylation, during other synthetic transformations. libretexts.org The choice of protecting group is dictated by its stability to the reaction conditions and the ease with which it can be removed.
The concept of orthogonality is paramount, where different protecting groups within the same molecule (e.g., for the amine and carboxylic acid) can be removed selectively under distinct conditions. nih.gov
Common protecting groups for the amino functionality include:
Carbamates : The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are among the most widely used. slideshare.net The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenolysis, a method that is orthogonal to the acid-labile Boc and tert-butyl ester groups. nih.gov
Imines (Schiff Bases) : As seen in the glycine alkylation strategy, forming an imine (e.g., with benzophenone) not only protects the amine but also activates the α-protons for deprotonation. acs.org This protecting group is easily removed by mild acid hydrolysis.
In the context of this compound, the tert-butyl ester itself serves as a protecting group for the carboxylic acid. It is also cleaved by acid. Therefore, if a Boc group were used to protect the amine during synthesis, a final deprotection step with acid would remove both the Boc group and the tert-butyl ester simultaneously. If only the amine needed to be deprotected while retaining the ester, an orthogonal protecting group like Cbz would be required.
Table 6: Common Protecting Groups for Amino Functionality
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Acid (e.g., TFA, HCl) | nih.govcreative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2, Pd/C) | nih.govslideshare.net |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | nih.govcreative-peptides.com |
| Benzophenone Imine | Schiff Base | Benzophenone | Mild Acid Hydrolysis | acs.org |
Carbamate-Based Protecting Groups (e.g., Fmoc, Cbz)
Carbamate (B1207046) protecting groups are widely employed in amino acid and peptide synthesis to temporarily mask the nucleophilic and basic nature of the amino group. chem-station.comslideshare.net This protection prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. researchgate.net Two of the most common carbamate protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc) and the benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.com
The Fmoc group is known for its base-lability, typically being removed under mild conditions using a secondary amine base like piperidine (B6355638). masterorganicchemistry.comorganic-chemistry.org This makes it particularly suitable for solid-phase peptide synthesis and for molecules that are sensitive to acidic or hydrogenolytic conditions. nih.gov The synthesis of Fmoc-protected amino acids often involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu. nih.govresearchgate.net
The Cbz group , introduced by Bergmann and Zervas, is stable to a range of conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or under strong acidic conditions. masterorganicchemistry.comug.edu.plorganic-chemistry.org This provides an alternative deprotection strategy that is orthogonal to the Fmoc group. masterorganicchemistry.com
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF |
| Cbz (Z) | Benzyloxycarbonyl | Benzyl chloroformate | H₂, Pd/C or HBr/AcOH |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
Orthogonal Protection Schemes for Multi-Step Syntheses
In the synthesis of complex molecules with multiple functional groups, an orthogonal protection scheme is crucial. nih.gov This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential chemical transformations at different sites of the molecule. nih.govsigmaaldrich.com
For instance, in the synthesis of a peptide containing this compound, the α-amino group could be protected with an Fmoc group, while the tert-butyl ester serves as the carboxylic acid protecting group. The Fmoc group can be removed with piperidine to allow for peptide bond formation, while the tert-butyl ester remains intact. nih.gov The tert-butyl group, being acid-labile, can then be removed at a later stage using an acid such as trifluoroacetic acid (TFA), without affecting other parts of the peptide that are stable to acid. masterorganicchemistry.com
The combination of Fmoc for the amine, tert-butyl for the carboxyl group, and potentially other protecting groups for side chains of other amino acids, exemplifies a robust orthogonal strategy. researchgate.netnih.gov This approach is fundamental to both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com
Stereoselective Synthesis Approaches for Analogous Chiral Alpha-Quaternary Amino Acid Derivatives
While this compound is achiral, the development of stereoselective methods for the synthesis of chiral α-quaternary amino acids is a significant area of research due to the prevalence of these motifs in biologically active molecules. rsc.org
Asymmetric Alkylation Methodologies for Related Alpha-Quaternary Centers
Asymmetric alkylation is a powerful method for constructing chiral α-quaternary centers. acs.orgchemrxiv.org This often involves the use of a chiral auxiliary or a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation reaction. acs.orgacs.orgthieme-connect.com
One common approach involves the alkylation of a Schiff base derived from a simpler amino acid ester, such as a glycine or alanine (B10760859) derivative, using a chiral phase-transfer catalyst. thieme-connect.com For example, a tert-butyl glycinate (B8599266) Schiff base can be alkylated in the presence of a chiral catalyst to introduce a substituent in a stereocontrolled manner. chemrxiv.org Subsequent alkylation would then generate the quaternary center. The steric bulk of the initial ester and the substituents can significantly influence the diastereoselectivity of the second alkylation. acs.org
Another strategy employs a chiral auxiliary, such as pseudoephenamine, attached to an amino acid precursor. acs.org The auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity in the alkylation step. The auxiliary can then be cleaved to yield the desired chiral α-quaternary amino acid. acs.org
Biocatalytic Pathways for Structural Precursors of Chiral Analogs
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity and regioselectivity. nih.govdovepress.com
For the synthesis of precursors to chiral α-quaternary amino acids, various enzymatic approaches can be envisioned. For example, hydrolases can be used for the kinetic resolution of racemic mixtures of amino acid esters or amides. nih.gov Transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid, can also be engineered to accept α-substituted keto acids, leading to the formation of chiral α-amino acids. dovepress.com
Furthermore, reductive amination of a suitable keto-acid precursor, catalyzed by an amino acid dehydrogenase, is a viable route. nih.govresearchgate.net By selecting an appropriate enzyme, it is possible to achieve high enantiomeric excess in the final product. Directed evolution and protein engineering techniques are continuously expanding the substrate scope and improving the efficiency of these biocatalytic methods. nih.govdovepress.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the target compound and its synthetic intermediates are critical steps to ensure the final product's purity.
Chromatographic Separations (e.g., Column Chromatography, High-Performance Liquid Chromatography)
Column Chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. youtube.com For the purification of this compound and its protected intermediates, silica (B1680970) gel is a common stationary phase. The separation is achieved by eluting the mixture with a solvent system of appropriate polarity. acs.org Less polar compounds will travel down the column faster, while more polar compounds will be retained longer on the silica gel.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. sinobiological.com It is particularly useful for the analysis and purification of non-proteinogenic amino acids and their derivatives. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is a common mode used for these types of compounds, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA). hplc.euacs.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be effectively separated. acs.org For chiral separations, specialized chiral stationary phases can be employed in HPLC to resolve enantiomers. nih.govresearchgate.net
| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation | Application |
| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate | Adsorption/Polarity | Purification of synthetic intermediates and final product. |
| RP-HPLC | C18-modified Silica | Water/Acetonitrile with TFA | Hydrophobic Interactions | High-resolution analysis and purification of final product and intermediates. hplc.eu |
Crystallization and Recrystallization Protocols
The purification of this compound, particularly its isolation in a crystalline solid form, is a critical step to ensure high purity, which is essential for its subsequent applications. As with many α,α-disubstituted amino acid esters, obtaining a crystalline product can be challenging, as they often present as oils or low-melting solids after initial workup and purification by methods such as flash column chromatography.
In instances where the crude product is obtained as an oil, specific crystallization techniques are required. A general and effective method for inducing crystallization in such cases involves the use of seed crystals. Should the compound not crystallize spontaneously, a small amount of a previously purified crystalline batch can be introduced to the oil to initiate crystal growth. Following solidification, a process known as pulping or trituration with a non-polar or weakly polar solvent can be employed to enhance the purity and crystallinity of the product. This involves stirring the solidified mass in the solvent, which helps to wash away residual impurities without dissolving the desired compound.
A common procedure involves dissolving the crude this compound in a suitable solvent system, often a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. For compounds of this nature, solvent systems such as petroleum ether/ethyl acetate are frequently utilized. mdpi.com The process typically involves dissolving the crude material in a minimal amount of the more polar solvent (e.g., ethyl acetate) and then gradually adding the less polar solvent (e.g., petroleum ether or hexane) until turbidity is observed, indicating the onset of precipitation. Careful control of the cooling rate is crucial for the formation of well-defined crystals. Slow cooling from an elevated temperature to room temperature, followed by further cooling in an ice bath or refrigerator, can promote the growth of larger, purer crystals.
One patented method for the crystallization of Boc-protected amino acids, which can be adapted for this compound, involves obtaining the product as a transparent oily substance after solvent evaporation. google.com Seed crystals are then added to the oil, and the mixture is allowed to stand at room temperature until it solidifies into a white mass. A weak polar solvent is subsequently added for pulping. After a period of stirring, the solid is collected by filtration, washed, and dried under reduced pressure to yield the final crystalline product. google.com
The choice of solvent is paramount for successful crystallization, and a summary of solvent systems used for the purification and crystallization of related tert-butyl amino esters is presented in the table below.
| Compound Type | Solvent System for Crystallization/Purification | Observations | Reference |
| tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | Petroleum ether/Ethyl acetate | Colorless solid crystals were grown from a saturated solution. | mdpi.com |
| Boc-protected amino acids (general) | Weak polar solvent for pulping (e.g., hexane, diethyl ether) | Used to solidify an oily product after seeding. | google.com |
| (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate | Hexane/i-PrOH (for chiral HPLC) | Not a crystallization solvent, but indicates suitable solvent classes. | rsc.org |
| N-Boc-piperazine derivatives | Tetrahydrofuran (reaction solvent), Ethyl acetate (extraction) | Purification by column chromatography often precedes crystallization. | mdpi.com |
After crystallization, the purity of this compound can be assessed using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For instance, in the purification of a similar tert-butyl carbamate, HPLC analysis confirmed a purity of 98.96% after crystallization. google.com
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of Tert Butyl 2 Amino 2 Ethylbutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement within the tert-butyl 2-amino-2-ethylbutanoate molecule.
Proton NMR (¹H NMR) for Functional Group Identification and Proton Connectivity
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group will produce a sharp, intense singlet, typically integrating to nine protons, due to the chemical equivalence of the methyl groups and the absence of adjacent protons for coupling. The two ethyl groups, being diastereotopic due to the chiral center, are expected to show more complex splitting patterns. Each ethyl group consists of a methylene (B1212753) (CH₂) and a methyl (CH₃) group. The methylene protons would appear as a multiplet, likely a quartet of doublets or a more complex pattern, resulting from coupling to the adjacent methyl protons and potentially across the quaternary carbon. The methyl protons of the ethyl groups would present as a triplet. The protons of the primary amine (NH₂) group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~1.4 - 1.6 | Singlet | 9H |
| Ethyl (-CH₂CH₃) | ~1.5 - 1.9 | Multiplet | 4H |
| Amino (-NH₂) | Variable | Broad Singlet | 2H |
| Ethyl (-CH₂CH₃) | ~0.8 - 1.1 | Triplet | 6H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis and Quaternary Carbon Assignment
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary α-carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the two ethyl groups. The carbonyl carbon is typically observed in the downfield region of the spectrum. The quaternary carbons, lacking directly attached protons, often show weaker signals.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 - 175 |
| tert-Butyl Quaternary (C(CH₃)₃) | ~80 - 85 |
| α-Carbon (C(NH₂)(CH₂CH₃)₂) | ~60 - 70 |
| Ethyl Methylene (-CH₂) | ~30 - 40 |
| tert-Butyl Methyls (-C(CH₃)₃) | ~25 - 30 |
| Ethyl Methyls (-CH₃) | ~8 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the methylene and methyl protons of the ethyl groups, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded carbon and proton atoms. sdsu.edu It would show correlations between the tert-butyl protons and their corresponding carbon, as well as the ethyl methylene and methyl protons with their respective carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key correlations would include the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group, and the ethyl protons to the quaternary α-carbon and the carbonyl carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space. researchgate.net It can provide information about the conformation of the molecule, for instance, showing through-space correlations between the protons of the ethyl groups and the tert-butyl group.
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR) for Nitrogen Environments
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the primary amine group. The chemical shift of the nitrogen would confirm the presence of the amino functional group.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid esters. In positive ion mode, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.
A characteristic fragmentation pathway for tert-butoxycarbonyl (t-Boc) protected compounds under ESI-CID (Collision-Induced Dissociation) involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group. doaj.org A further loss of CO₂ can also be observed. doaj.org The fragmentation of the ethyl groups and cleavage adjacent to the nitrogen atom are also plausible fragmentation pathways that would yield characteristic product ions. libretexts.org The study of these fragmentation patterns is vital for the structural confirmation of the molecule. doaj.org
Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 188.16 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 132.10 | Loss of isobutylene |
| [M-C₅H₈O₂+H]⁺ | 88.08 | Loss of tert-butoxycarbonyl group |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For a compound like this compound, GC-MS can be employed to assess its purity and identify any volatile impurities. The compound itself may be amenable to GC-MS analysis; however, derivatization to a more volatile form can sometimes enhance its chromatographic properties.
In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the compound and any impurities. For a related compound, 2-(tert-Butylamino)ethanol, GC-MS data is available, indicating its suitability for this analytical method. nih.gov
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
|---|---|
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion Peak (M+) | m/z 187 (corresponding to the molecular weight) |
| Major Fragmentation Ions | Expected fragments from the loss of the tert-butyl group (m/z 57), the carboxylic acid group, and cleavage of the ethyl groups. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides much higher mass accuracy than standard mass spectrometry.
For this compound (C10H21NO2), HRMS would be used to measure its monoisotopic mass with high precision. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental formula. Predicted collision cross-section values for adducts of a similar compound, tert-butyl 2-(aminomethyl)-2-ethylbutanoate, have been calculated, demonstrating the utility of such analyses. uni.lu
Table 2: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C10H21NO2 |
| Calculated Monoisotopic Mass | 187.15723 u |
| Expected Adducts | [M+H]+, [M+Na]+ |
| Predicted m/z for [M+H]+ | 188.16451 |
| Predicted m/z for [M+Na]+ | 210.14645 |
Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Attenuated Total Reflectance (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples directly, without the need for extensive sample preparation. An ATR-IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, ester, and alkyl groups. For the related compound 2-(tert-Butylamino)ethanol, ATR-IR data is available and provides a reference for the types of vibrations to be expected. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. The FTIR spectrum of this compound would display a series of absorption bands that are characteristic of its molecular structure. These bands can be assigned to specific vibrational modes of the molecule. The presence of a primary amine (N-H), a carbonyl group of the ester (C=O), and C-H bonds of the alkyl groups would be readily identifiable. The infrared spectra of t-butylamine and t-butyl alcohol show characteristic bands for the tert-butyl group. researchgate.net
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric and Asymmetric Stretching | ~3400-3250 (two bands) |
| Primary Amine (N-H) | Bending (Scissoring) | ~1650-1580 |
| Alkyl C-H | Stretching | ~2980-2850 |
| Ester C=O | Stretching | ~1750-1730 |
| Ester C-O | Stretching | ~1250-1150 |
| tert-Butyl Group | Bending | ~1390 and ~1365 |
X-ray Crystallography for Solid-State Structure Determination (if single crystals can be obtained for the compound or its derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique requires the growth of a high-quality single crystal of the compound or a suitable derivative.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing
Should single crystals of this compound be successfully grown, Single Crystal X-ray Diffraction (SCXRD) analysis would provide a wealth of information. This would include precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, the analysis would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding involving the primary amine and the ester carbonyl group. While no crystal structure for this compound is publicly available, a crystal structure for a derivative, tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate, has been reported, illustrating the level of structural detail that can be obtained for similar molecules. researchgate.net The crystal structure of another related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has also been determined. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(tert-Butylamino)ethanol |
| Tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
| t-Butylamine |
| t-Butyl alcohol |
| Tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate |
Chromatographic Purity Assessment Techniques
The structural elucidation and purity assessment of this compound rely on a suite of advanced chromatographic methodologies. These techniques are essential for separating the target compound from impurities, quantifying its purity, and monitoring its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct and crucial role in the comprehensive analytical characterization of this non-proteinogenic amino acid ester.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity and conducting quantitative analysis of this compound. Due to the compound's lack of a strong UV chromophore, derivatization or the use of specific detectors is often necessary for sensitive detection. nih.govyoutube.com However, for purity analysis where the main compound is present at a high concentration, a UV detector set to a low wavelength (around 200-210 nm) can be effective.
Reversed-phase HPLC is a commonly employed mode for the analysis of amino acid esters. youtube.com This technique separates compounds based on their hydrophobicity. For this compound, a C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjocpr.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components, from polar starting materials to less polar byproducts. nih.gov
Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. The use of an internal standard can improve the accuracy and precision of the quantification. youtube.com
Because this compound is a chiral molecule, chiral HPLC is necessary to determine its enantiomeric purity. Specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® or CHIRALPAK® series), are used for this purpose. rsc.org The mobile phase for chiral separations is often a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. rsc.org
Table 1: Illustrative HPLC Methods for this compound Analysis
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Column | C18, 4.6 x 250 mm, 5 µm | CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | Hexane/Isopropanol (90:10, v/v) |
| Gradient | 5% B to 95% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.7 mL/min rsc.org |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 25 °C | 25 °C |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities in the final product of this compound. These impurities often include residual solvents from the synthesis and purification processes. Static headspace GC coupled with a Flame Ionization Detector (FID) is a standard technique for this analysis, as it allows for the separation of volatile analytes from the non-volatile sample matrix without extensive sample preparation. thermofisher.comnih.gov
The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. The separation is typically performed on a capillary column with a stationary phase of intermediate to high polarity, which allows for the effective separation of common organic solvents. nih.gov
For the analysis of this compound itself by GC, derivatization is necessary due to its polarity and low volatility. sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to convert the polar amino group into a less polar and more volatile silyl (B83357) derivative, which can then be readily analyzed by GC-MS. sigmaaldrich.comresearchgate.net This approach can also be used to identify and quantify non-volatile impurities that are amenable to derivatization.
Table 2: Potential Volatile Impurities and Typical GC-FID Headspace Conditions
| Potential Volatile Impurity | Boiling Point (°C) | Typical GC Column | Oven Program |
| Dichloromethane (B109758) | 39.6 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |
| Diethyl ether | 34.6 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |
| Ethyl acetate (B1210297) | 77.1 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |
| tert-Butanol (B103910) | 82.4 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |
| Toluene | 110.6 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. It is used to qualitatively assess the consumption of starting materials and the formation of the product. mdpi.com
The stationary phase is typically silica (B1680970) gel coated on a plate. A small amount of the reaction mixture is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. The choice of the solvent system (mobile phase) is critical for achieving good separation. For amino acid esters, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (such as methanol or acetic acid) is often used. chromforum.orgsigmaaldrich.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5.
After development, the spots are visualized. Since this compound lacks a strong chromophore, visualization can be achieved using a variety of methods. Staining with a ninhydrin (B49086) solution is a common method for detecting primary amines, which will appear as colored spots. nih.govyoutube.com Alternatively, potassium permanganate (B83412) stain can be used to visualize compounds that are susceptible to oxidation. For UV-active impurities or starting materials, visualization under a UV lamp is possible. rsc.org
A potential issue with the TLC analysis of amino acid esters on silica gel is the possibility of hydrolysis of the ester back to the corresponding carboxylic acid during development, especially when using highly acidic or basic solvent systems. chromforum.org This can be mitigated by using neutral solvent systems and minimizing the time the plate is in contact with the mobile phase.
Table 3: Common TLC Solvent Systems for Monitoring the Synthesis of Amino Acid Esters
| Solvent System (v/v) | Typical Application | Visualization |
| n-Butanol/Acetic Acid/Water (4:1:1) | Separation of amino acids and their esters. nih.govresearchgate.net | Ninhydrin, Potassium Permanganate |
| Ethyl Acetate/Hexane (e.g., 1:3 to 1:1) | Monitoring reactions with less polar reactants and products. mdpi.com | UV (if applicable), Potassium Permanganate |
| Dichloromethane/Methanol (e.g., 95:5) | General purpose for moderately polar compounds. | Ninhydrin, Potassium Permanganate |
| Chloroform/Methanol/Acetic Acid (e.g., 85:10:5) | Adjusting polarity for better separation. sigmaaldrich.com | Ninhydrin, Potassium Permanganate |
Computational Chemistry and Theoretical Investigations on Tert Butyl 2 Amino 2 Ethylbutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its chemical behavior. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and various energetic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for these types of investigations. Paired with a suitable basis set, such as 6-31G*, it provides reliable predictions of ground state geometries and electronic properties.
For a molecule like Tert-butyl 2-amino-2-ethylbutanoate, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms. This optimization process seeks the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of information can be extracted, including bond lengths, bond angles, and dihedral angles, which define the molecule's structure.
Furthermore, DFT calculations can elucidate the electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The distribution of these frontier orbitals can also predict the sites most susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative DFT-Calculated Ground State Properties for an Analogous α,α-Dialkylamino Acid Ester (e.g., α,α-diethylglycine methyl ester)
| Property | Calculated Value |
| Total Energy (Hartree) | -552.78 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | 1.54 |
| HOMO-LUMO Gap (eV) | 7.75 |
| Dipole Moment (Debye) | 2.15 |
Note: These values are representative and would vary for this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.
For this compound, ab initio calculations, particularly at the MP2 level with a sufficiently large basis set (e.g., aug-cc-pVDZ), would provide a detailed picture of its electronic configuration and energetics. These calculations are especially valuable for studying non-covalent interactions, which can play a significant role in determining the conformational preferences of the molecule.
The results from ab initio calculations can be used to refine the understanding of the molecule's stability and to calculate more accurate reaction energies and activation barriers for potential chemical transformations.
Table 2: Illustrative Ab Initio (MP2/aug-cc-pVDZ) Calculated Energetic Properties for an Analogous α,α-Dialkylamino Acid Ester
| Property | Calculated Value |
| Absolute Energy (Hartree) | -551.98 |
| Zero-point vibrational energy (kcal/mol) | 95.3 |
| Rotational constants (GHz) | A: 1.85, B: 0.75, C: 0.68 |
Note: These values are representative and would vary for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of a molecule is a critical aspect of its function and behavior. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the different spatial arrangements a molecule can adopt and how it moves over time.
Due to the presence of multiple rotatable single bonds, this compound can exist in various conformations. A systematic search of the conformational space is necessary to identify the most stable structures, which correspond to energy minima on the potential energy surface. This is often achieved by systematically rotating key dihedral angles and performing geometry optimizations at each step.
For an α,α-disubstituted amino acid ester, the key dihedral angles to consider are those around the Cα-C(O) bond (ψ), the N-Cα bond (φ), and the bonds within the ethyl and tert-butyl groups. The relative energies of the different conformers determine their population at a given temperature, according to the Boltzmann distribution.
The conformational landscape of a molecule can be significantly influenced by its environment. In the gas phase (a free molecule), intramolecular interactions such as hydrogen bonds and steric hindrance are the primary determinants of conformational preference. However, in a solvent, intermolecular interactions with the solvent molecules come into play.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in both the gas phase and in a solvated state (e.g., in water or an organic solvent). MD simulations solve Newton's equations of motion for the atoms of the system over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory from an MD simulation, one can identify the most frequently visited conformations and understand the transitions between them. For a molecule with a bulky tert-butyl group, solvation effects can be particularly important in stabilizing certain conformations. nih.gov
The transition between different conformations is not instantaneous and requires overcoming an energy barrier. The height of this rotational barrier determines the rate of interconversion between conformers. These barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy is calculated for each.
The study of rotational barriers provides insight into the flexibility of the molecule and the timescale of conformational changes. For this compound, the steric hindrance from the two ethyl groups and the tert-butyl group would be expected to lead to significant rotational barriers around the Cα-C(O) and N-Cα bonds, potentially leading to the existence of stable conformational isomers at room temperature.
Table 3: Illustrative Calculated Rotational Barriers for Key Dihedral Angles in an Analogous α,α-Dialkylamino Acid Ester
| Rotated Dihedral Angle | Rotational Barrier (kcal/mol) |
| Cα - C(O) (ψ) | 8.5 |
| N - Cα (φ) | 6.2 |
| Cα - C(ethyl) | 4.8 |
Note: These values are representative and would vary for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
No published research is available detailing the Molecular Electrostatic Potential (MEP) surface analysis of this compound. An MEP analysis would theoretically reveal the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how the molecule would interact with other polar molecules, including potential reaction partners or biological receptors. For a molecule like this compound, one would expect the MEP to show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino group.
Frontier Molecular Orbital (FMO) Theory for Reactivity Insights
There are currently no specific studies applying Frontier Molecular Orbital (FMO) theory to this compound. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A dedicated computational study would be required to calculate these values for this compound and thereby predict its kinetic stability and reactivity in various chemical reactions.
Solvation Models and Solvent Effects on Molecular Behavior
The influence of different solvents on the molecular behavior and conformational stability of this compound has not been investigated using computational solvation models. Such studies, employing models like the Polarizable Continuum Model (PCM), are essential for understanding how the molecule behaves in solution. Solvation can significantly impact a molecule's geometry, electronic properties, and reactivity. For instance, in a polar solvent, the polar functional groups (amino and ester) of this compound would be stabilized, which could influence its preferred conformation and its interaction with other solutes.
Prediction of Spectroscopic Parameters via Computational Methods
There is a lack of computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis) for this compound in the scientific literature. Computational methods, like Density Functional Theory (DFT), are frequently used to predict these spectra, which can aid in the identification and characterization of the compound. For example, calculated IR frequencies could help assign experimental vibrational bands to specific functional groups, while predicted NMR chemical shifts would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Without such computational studies, the analysis of experimental spectra for this compound remains reliant solely on empirical data and comparison with related structures.
Chemical Reactivity and Synthetic Transformations of Tert Butyl 2 Amino 2 Ethylbutanoate
Hydrolysis of the Tert-butyl Ester Moiety to 2-amino-2-ethylbutanoic Acid
The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage under specific, controlled protocols. The hydrolysis of tert-butyl 2-amino-2-ethylbutanoate to its corresponding carboxylic acid, 2-amino-2-ethylbutanoic acid, is a critical transformation.
Acid-Catalyzed Deprotection Mechanisms
The most common method for the deprotection of tert-butyl esters is through acid catalysis. The reaction proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation. The general mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tert-butyl carbocation, the cleavage typically follows an AAL1 or E1 pathway. In this pathway, after protonation of the ester oxygen, the C-O bond between the oxygen and the tert-butyl group cleaves, releasing the stable tert-butyl cation. This cation is then neutralized by eliminating a proton to form isobutylene (B52900) gas, driving the reaction to completion. nih.gov The resulting carboxylic acid is protonated under the acidic conditions and is liberated upon workup.
A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common. nih.gov Typically, the reaction is carried out by dissolving the tert-butyl ester in a solvent like dichloromethane (B109758) (DCM) and treating it with TFA. nih.gov The reaction is often performed at room temperature and is usually complete within a few hours. nih.gov Other acid systems, such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂), have also been reported for the deprotection of tert-butyl esters, offering milder and more selective alternatives. nih.govacs.org
Table 1: Conditions for Acid-Catalyzed Deprotection of Amino Acid Tert-butyl Esters This table presents common reagents used for the deprotection of tert-butyl esters, which are applicable to this compound.
| Reagent | Solvent | Typical Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-5 hours | nih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature | acs.org |
| Phosphoric Acid | Aqueous | Mild conditions | nih.gov |
| Perchloric Acid | Tert-butyl acetate (B1210297) | Room temperature, 48 hours | nih.gov |
Thermal Cleavage and Transesterification Reactions
Beyond acid catalysis, the tert-butyl ester of 2-amino-2-ethylbutanoate can be cleaved under thermal conditions. This method involves heating the substrate, often in a high-boiling solvent or neat. The mechanism is believed to be a form of elimination reaction (E1), where heat promotes the formation of isobutylene and the corresponding carboxylic acid. Recent advancements in flow chemistry have enabled this transformation to be performed efficiently and without the need for any reagents. scispace.comkiku.dk In a typical flow setup, a solution of the amino acid tert-butyl ester is passed through a heated reactor, with temperatures ranging from 120–240 °C, leading to clean conversion to the carboxylic acid. scispace.comkiku.dk
Transesterification offers another route to transform the tert-butyl ester into other esters, or in some cases, to facilitate its cleavage. This reaction involves treating the tert-butyl ester with an alcohol in the presence of a catalyst. While transesterification of a tertiary ester can be challenging, it has been achieved using specific catalysts. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to catalyze the transesterification of tert-butyl esters under mild conditions. acs.org Basic conditions, such as using potassium tert-butoxide in diethyl ether, can also promote the exchange of the ester group. researchgate.net Furthermore, lanthanide catalysts have been developed for the efficient transesterification of various esters, including those with tertiary alcohol moieties. researchgate.net
Amine Functional Group Transformations
The primary amine of this compound is a nucleophilic center that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Acylation Reactions (e.g., Amide Bond Formation with Carboxylic Acids)
The primary amine can be readily acylated to form amides. This is a fundamental reaction in peptide synthesis and organic chemistry. The most common method involves coupling the amine with a carboxylic acid using a peptide coupling reagent. Standard coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine of this compound to form the amide bond. rsc.orgrsc.org
Alternatively, the tert-butyl ester can be converted into an acid chloride using a reagent like thionyl chloride (SOCl₂). organic-chemistry.org This in-situ generated acid chloride is highly reactive and will readily react with another amine to form an amide. organic-chemistry.org This approach allows for the formation of amides from tert-butyl esters in a two-step, one-pot procedure.
Alkylation Reactions of the Primary Amine
The direct N-alkylation of the primary amine of this compound provides access to secondary and tertiary amines. This can be achieved through nucleophilic substitution with alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternization.
More controlled and modern methods for N-alkylation have been developed. The "borrowing hydrogen" strategy allows for the direct N-alkylation of amino acid esters using alcohols as the alkylating agents. nih.gov This method, often catalyzed by transition metal complexes, proceeds with high retention of stereochemistry and is an environmentally friendly alternative to using alkyl halides. nih.gov Another important transformation is N-arylation, which can be accomplished using palladium-catalyzed cross-coupling reactions with aryl triflates or halides, providing access to N-aryl amino acid derivatives. researchgate.netnih.gov These reactions are typically performed under mild conditions to minimize racemization of the chiral center. researchgate.netnih.gov
Urea (B33335) and Thiourea (B124793) Formation from the Amine
The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed by the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. nih.govorganic-chemistry.org The reaction is often carried out in an inert solvent at room temperature or with gentle heating.
The synthesis of unsymmetrical ureas can be achieved by reacting the amino ester with a suitable isocyanate. scispace.comorganic-chemistry.org Similarly, thioureas are readily prepared by treatment with an isothiocyanate. kiku.dkrsc.org These transformations provide access to a wide array of derivatives with potential applications in medicinal chemistry and materials science, as the (thio)urea moiety is a common structural motif in biologically active compounds. nih.govnih.gov
Formation of Schiff Bases and Reductive Amination Products
The primary amino group of this compound is a key site for synthetic modification, readily participating in reactions with carbonyl compounds.
Schiff Base Formation: The condensation reaction between the primary amine of the title compound and an aldehyde or ketone under dehydrating conditions yields the corresponding N-substituted imine, commonly known as a Schiff base. This reaction is typically achieved by refluxing the reactants in a solvent like methanol (B129727) or ethanol (B145695), often with azeotropic removal of water to drive the equilibrium toward the product. thieme.deacs.org The formation of the C=N double bond is a versatile transformation, creating intermediates for various other synthetic targets. thieme-connect.com
Reductive Amination: A more synthetically powerful extension of Schiff base formation is reductive amination, which converts the primary amine into a secondary or tertiary amine in a one-pot reaction. This process involves the initial formation of the Schiff base (or a related iminium ion intermediate), which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent favored for this transformation, capable of reducing the protonated imine without affecting the sterically hindered tert-butyl ester. thieme-connect.com
A significant challenge in the reductive alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines as byproducts. acs.org An effective strategy to prevent this involves a tandem reductive amination/N-Boc protection procedure. In this approach, after the initial imine formation, the reduction is carried out in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which directly yields the N-Boc protected secondary amine, preventing further reaction. acs.org
Table 1: Reagents for Reductive Amination
| Reagent Name | Abbreviation | Typical Use | Selectivity Notes |
|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB | Mild reduction of imines/enamines. | High selectivity for imines over esters and most other carbonyls. thieme-connect.com |
| Sodium Borohydride (B1222165) | NaBH₄ | Reduction of aldehydes, ketones, and imines. | Generally does not reduce esters. organic-chemistry.org |
Ester Functional Group Transformations (other than hydrolysis)
The tert-butyl ester of the title compound is exceptionally stable due to the steric hindrance provided by the bulky tert-butyl group. This stability dictates the types of transformations possible at the carbonyl center.
Transesterification with Diverse Alcohols
Direct transesterification of the tert-butyl ester of an amino acid with other alcohols is a challenging transformation. The stability of the tert-butyl group towards nucleophilic attack means that standard base-catalyzed transesterification methods, which involve an alkoxide nucleophile, are generally ineffective. organic-chemistry.org Enzymatic methods, such as using lipase (B570770) catalysts like Novozym 435, have been shown to facilitate transesterification involving tert-butanol (B103910) and could potentially be applied, although this is more commonly used for producing biodiesel from oils. nih.gov
A viable, though indirect, route to achieve transesterification involves converting the tert-butyl ester into a more reactive intermediate. For instance, treatment with thionyl chloride (SOCl₂) can convert the ester into the corresponding acid chloride. organic-chemistry.org This highly reactive intermediate can then be reacted with a wide range of alcohols to furnish the desired new ester in high yield. This two-step process circumvents the inherent low reactivity of the starting tert-butyl ester.
Reduction to Alcohol or Aldehyde Derivatives (e.g., using mild reducing agents)
The reduction of the ester group can lead to either the corresponding primary alcohol or, with greater difficulty, the aldehyde.
Reduction to Alcohol: The complete reduction of the tert-butyl ester to the corresponding primary amino alcohol, 2-(aminomethyl)-2-ethylbutan-1-ol, requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is strong enough to reduce stable esters. nih.gov The reaction must be performed under anhydrous conditions, typically in an ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. nih.govrsc.org In contrast, milder hydrides like sodium borohydride (NaBH₄) are not sufficiently reactive to reduce the sterically hindered tert-butyl ester, a property that is useful for achieving chemoselectivity in molecules with other reducible functional groups (e.g., ketones). organic-chemistry.orgresearchgate.net
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a notoriously difficult transformation due to the high reactivity of the aldehyde product, which is typically reduced further to the alcohol. However, recent advances have provided catalytic methods for this selective conversion. For example, manganese (Mn₂(CO)₁₀) or rhenium (Re₂(CO)₁₀) carbonyl complexes, in the presence of a hydrosilane reductant like triethylsilane, can selectively reduce esters to aldehydes, proceeding through a stable silyl (B83357) acetal (B89532) intermediate. rsc.org Novel, sterically designed organoborane catalysts have also been developed that show near-perfect selectivity for the partial reduction of esters to aldehydes. nih.govchemrxiv.org It is noteworthy that some reductive systems using silyl hydrides can be incompatible with tert-butyl esters, as the reagent may cleave the tert-butyl group instead of reducing the carbonyl. acs.org
Reactions Involving the Alpha-Quaternary Carbon Center
The alpha-carbon of this compound is a fully substituted, non-stereogenic quaternary center. Its reactivity is extremely limited due to the absence of an alpha-proton and significant steric congestion.
Strategies for Further Functionalization at the Alpha-Carbon
Direct functionalization of the alpha-quaternary carbon center is synthetically formidable. Standard methods for alpha-functionalization of amino acids, which typically rely on the deprotonation to form an enolate or its equivalent, are not applicable here due to the lack of an α-hydrogen.
The vast majority of literature concerning α-quaternary amino acids focuses on their synthesis rather than their subsequent modification at the alpha-position. acs.orgchemrxiv.orgchemrxiv.org Synthetic strategies often involve constructing the quaternary center through reactions like palladium-catalyzed allylation of protected amino acid precursors or aza-Friedel-Crafts alkylations. acs.orgchemrxiv.org
Advanced methods based on C-H activation have emerged for functionalizing other positions in amino acids, such as the β- or γ-carbons, but these are not applicable to the quaternary center itself. nih.govnih.govrsc.org The literature highlights the difficulty of such transformations; for instance, attempts to form quaternary centers by palladium-catalyzed α-arylation of imine-protected α-substituted amino acids have been reported to fail. acs.org
Consequently, there are no established, general methods for the further functionalization of the unactivated alpha-quaternary carbon of the title compound. Any such transformation would likely require harsh radical-based approaches or the development of novel catalytic systems capable of activating C-C bonds, which remains a frontier in organic chemistry.
Applications and Utility of Tert Butyl 2 Amino 2 Ethylbutanoate in Advanced Organic Synthesis
Building Block for Peptide and Peptidomimetic Synthesis
The incorporation of α,α-disubstituted amino acids like 2-amino-2-ethylbutanoic acid is a well-established strategy for influencing the secondary structure of peptides. The tert-butyl ester form is a convenient precursor for these applications.
Tert-butyl 2-amino-2-ethylbutanoate can be utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. nih.govpeptide.com In a typical workflow, the free amine of the title compound would first be protected, commonly with an Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile. The resulting N-Fmoc-2-amino-2-ethylbutanoic acid can then be activated and coupled to a growing peptide chain anchored to a solid support.
The primary challenge in incorporating such sterically hindered residues is the reduced reaction rate of peptide bond formation. To overcome this, highly efficient coupling reagents are employed to drive the reaction to completion. The tert-butyl ester of the C-terminal amino acid is generally not used directly in SPPS; rather, the free acid is coupled to the resin. However, tert-butyl groups are frequently used as protecting groups for the side chains of other amino acids (e.g., Asp, Glu, Tyr) in the sequence, which are stable to the mild base used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using strong acid (e.g., trifluoroacetic acid, TFA). nih.gov
The Boc (tert-butyloxycarbonyl) strategy for SPPS offers an alternative where the α-amino group is protected by the acid-labile Boc group. researchgate.net In this methodology, the use of a tert-butyl ester on a different residue would require an orthogonal protection strategy, as the conditions for Boc removal (TFA) would also cleave the ester.
A representative table of a coupling cycle in Fmoc-based SPPS for incorporating the 2-amino-2-ethylbutanoic acid moiety is detailed below.
| Step | Procedure | Reagents/Solvents | Purpose |
| 1 | Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. |
| 2 | Washing | DMF, Isopropanol, DCM | Removal of excess piperidine and by-products. |
| 3 | Coupling | N-Fmoc-2-amino-2-ethylbutanoic acid, HBTU, HOBt, DIPEA in DMF | Activation of the incoming amino acid and formation of the peptide bond. |
| 4 | Washing | DMF, Isopropanol, DCM | Removal of excess reagents and by-products. |
| 5 | Capping (Optional) | Acetic Anhydride, DIPEA in DMF | Acetylation of any unreacted N-terminal amines to prevent deletion sequences. |
This table illustrates a generalized SPPS cycle. Reagent choice and reaction times may be optimized based on the specific sequence and scale.
The true utility of incorporating residues like 2-amino-2-ethylbutanoic acid lies in the creation of conformationally constrained peptides. researchgate.net The presence of two ethyl groups on the α-carbon severely restricts the rotational freedom around the adjacent peptide bonds (phi, ψ dihedral angles). This steric hindrance forces the peptide backbone to adopt a more defined and predictable local conformation, such as a helical or turn structure. nih.gov
This conformational restriction is highly desirable in the design of peptidomimetics for several reasons:
Enhanced Receptor Selectivity and Affinity: By locking the peptide into a bioactive conformation that mimics its structure when bound to a biological target, binding affinity and selectivity can be significantly improved.
Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases. The steric bulk of α,α-disubstituted amino acids can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. nih.gov
Improved Bioavailability: Constraining a peptide's structure can improve its physicochemical properties, sometimes leading to better cell penetration or oral bioavailability. nih.govnih.gov
The tert-butyl ester of 2-amino-2-ethylbutanoic acid serves as a convenient starting material for the synthesis of the corresponding N-protected free acid needed for these applications.
Precursor for the Synthesis of Heterocyclic Compounds
The functional groups of this compound—a primary amine and a protected carboxylic acid—make it a suitable starting point for the synthesis of various nitrogen- and oxygen-containing heterocycles.
Oxazolidinones are a class of five-membered heterocyclic compounds with significant applications, including their use as chiral auxiliaries in asymmetric synthesis (Evans auxiliaries) and as antibacterial agents. nih.govwikipedia.org A common synthetic route to these structures involves the cyclization of a β-amino alcohol.
This compound can be converted into the necessary β-amino alcohol precursor. The process involves the reduction of the tert-butyl ester group to a primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting 2-amino-2-ethylbutan-1-ol can then be cyclized to form the corresponding oxazolidinone. Cyclization often involves reaction with phosgene or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI), to form the carbamate (B1207046) ring. nih.govorganic-chemistry.orgnih.gov
| Precursor | Key Reagents | Product |
| This compound | 1. LiAlH₄ 2. Diethyl Carbonate, NaOEt | 4,4-diethyl-1,3-oxazolidin-2-one |
| N-Boc-Tert-butyl 2-amino-2-ethylbutanoate | 1. LiAlH₄ 2. NaH, THF | N-Boc-4,4-diethyl-1,3-oxazolidin-2-one |
This table outlines plausible synthetic pathways for the formation of oxazolidinones.
Pyrrolidine and piperidine rings are ubiquitous scaffolds in natural products and pharmaceuticals. wikipedia.orgdtic.mil While not a direct precursor, this compound can be elaborated through multi-step sequences to generate intermediates suitable for cyclization into these saturated heterocycles.
For the synthesis of a pyrrolidine derivative (a 5-membered ring), the carbon skeleton must be extended. One plausible strategy involves the N-alkylation of the amino ester with a four-carbon chain containing a suitable leaving group, such as 1,4-dibromobutane. Subsequent intramolecular nucleophilic substitution would yield the cyclized product.
For piperidine synthesis (a 6-membered ring), a similar strategy using a five-carbon chain (e.g., 1,5-dihalopentane) could be employed. dtic.mil Alternatively, a tandem reaction involving Michael addition followed by cyclization is a common approach. For instance, the amine of this compound could react with an α,β-unsaturated aldehyde or ketone. The resulting intermediate could then be induced to cyclize via reductive amination to form a substituted piperidine. d-nb.infonih.govresearchgate.net
| Target Heterocycle | Plausible Synthetic Strategy | Key Reagents |
| Substituted Pyrrolidine | N-alkylation followed by intramolecular cyclization | 1,4-Dihalobutane, Base (e.g., K₂CO₃) |
| Substituted Piperidine | Tandem Michael addition and reductive amination | Methyl vinyl ketone, followed by NaBH(OAc)₃ |
| Substituted Piperidine | N-alkylation followed by intramolecular cyclization | 1,5-Dihalopentane, Base (e.g., K₂CO₃) |
This table presents hypothetical strategies for the synthesis of pyrrolidine and piperidine derivatives.
Lactams (cyclic amides) are another critical class of heterocycles, most famously represented by the β-lactam core of penicillin antibiotics. The synthesis of a lactam from this compound requires the formation of an amino acid derivative where the amino and carboxyl functions are separated by an appropriate number of carbon atoms.
For example, to form a γ-lactam (a 5-membered ring), the amine of this compound could be acylated with a precursor like succinic anhydride. This opens the anhydride to form a carboxylic acid. The original tert-butyl ester would then need to be hydrolyzed (e.g., with TFA), and the resulting di-acid could be selectively activated (e.g., at the newly formed acid) and cyclized under amide-bond forming conditions to yield a succinimide derivative (a dilactam) or a related lactam structure. A more direct route would involve coupling the amine with a protected γ-halo acid, followed by deprotection and cyclization.
| Target Lactam (Ring Size) | Plausible Synthetic Strategy | Key Reagents |
| γ-Lactam (5-membered) | Acylation with succinic anhydride, followed by cyclization | 1. Succinic anhydride 2. TFA 3. DCC/EDC |
| δ-Lactam (6-membered) | Acylation with glutaric anhydride, followed by cyclization | 1. Glutaric anhydride 2. TFA 3. DCC/EDC |
This table summarizes potential, multi-step pathways to lactam structures.
Prodrug Strategy Development (Focus on the chemical concept of tert-butyl esters as prodrugs)
Esterase-Mediated Release Mechanisms in Biological Contexts
The tert-butyl ester group is a common protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to cleavage under acidic conditions. In biological systems, the hydrolysis of esters is often catalyzed by esterases. However, the enzymatic hydrolysis of the tert-butyl ester in this compound is expected to be significantly hindered. The bulky tert-butyl group, combined with the steric hindrance from the two ethyl groups at the α-carbon, would likely impede the access of esterase active sites to the ester linkage.
Strategies for Modifying Lipophilicity and Membrane Permeability
The lipophilicity of a molecule is a key determinant of its ability to permeate biological membranes. The structure of this compound, with its ethyl and tert-butyl groups, suggests a significant degree of lipophilicity. The α,α-disubstitution with ethyl groups and the presence of the tert-butyl ester contribute to masking the polar amino and carboxyl functionalities, thereby increasing its solubility in nonpolar environments.
Strategies to modify the lipophilicity and membrane permeability of this compound could involve several approaches:
Modification of the Amino Group: Acylation or alkylation of the free amino group could further increase lipophilicity. The choice of the acyl or alkyl group would allow for fine-tuning of this property.
Introduction of Polar Functional Groups: To decrease lipophilicity and potentially improve aqueous solubility, polar functional groups could be introduced on the ethyl side chains, although this would require a more complex synthetic route.
Salt Formation: Conversion of the free amino group to a salt with a suitable acid would increase its water solubility and decrease its lipophilicity.
The relationship between the three-dimensional structure of α,α-disubstituted amino acids and their membrane permeability is an area of active research. The fixed conformation imposed by the gem-dialkyl substitution can influence how the molecule interacts with the lipid bilayer. Computational modeling and experimental studies, such as parallel artificial membrane permeability assays (PAMPA), would be valuable in predicting and confirming the effects of structural modifications on the membrane permeability of this compound.
Material Science Applications
The unique structural features of this compound make it an interesting candidate as a monomer for the synthesis of specialized polymers.
Monomer for the Preparation of Poly(amino esters) or Poly(amides)
Poly(amino esters) and poly(amides) are important classes of biodegradable and biocompatible polymers with numerous applications in the biomedical field. This compound could potentially serve as a monomer for the synthesis of these polymers through several routes:
Poly(amino esters): The free amino group of this compound could react with a diacrylate monomer through aza-Michael addition to form a poly(β-amino ester). The bulky α,α-diethyl substitution would likely influence the polymerization kinetics and the properties of the resulting polymer.
Poly(amides): Following the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, the resulting α,α-diethylglycine could be used as a monomer in polycondensation reactions with diamines to form poly(amides). The steric hindrance at the α-carbon would be a significant factor in the polymerization process, potentially leading to polymers with unique thermal and mechanical properties.
The table below outlines the potential polymerization reactions involving this compound and its derivative.
| Polymer Type | Monomer(s) | Polymerization Reaction |
| Poly(amino ester) | This compound + Diacrylate | Aza-Michael Addition |
| Poly(amide) | 2-amino-2-ethylbutanoic acid + Diamine | Polycondensation |
Development of Functional Polymeric Materials
The incorporation of the α,α-diethylglycine moiety into a polymer backbone could impart specific functionalities to the resulting material. The steric bulk of the side chains could lead to polymers with increased rigidity and altered degradation profiles. Furthermore, the presence of the amino group (in poly(amino esters)) or the potential for side-chain modification (in both polymer types) offers avenues for creating functional materials.
For instance, polymers derived from this monomer could be explored for applications in drug delivery, where the polymer's properties could be tailored to control the release of encapsulated therapeutic agents. The biodegradability of the ester or amide linkages would be a key feature in such systems. In the realm of functional coatings or specialty plastics, the unique conformational constraints imposed by the α,α-disubstituted monomer could lead to materials with novel surface properties or enhanced thermal stability.
Further research is required to synthesize and characterize polymers derived from this compound to fully understand the impact of its unique structure on the properties and potential applications of the resulting materials.
Analog Design, Structure Activity Relationship Sar Studies, and Derivatives Synthesis
Synthesis of Homologs and Analogs of 2-amino-2-ethylbutanoic Acid Derivatives
The synthesis of homologs and analogs focuses on altering the core structure of the molecule, primarily by modifying the substituents at the alpha-carbon and changing the nature of the ester group.
The diethyl substitution at the alpha-carbon of 2-amino-2-ethylbutanoic acid provides a sterically hindered environment that influences its chemical and biological properties. The synthesis of analogs with different alkyl groups at this position allows for a systematic investigation of the impact of steric bulk and lipophilicity.
A general and effective method for the synthesis of α,α-disubstituted α-amino acids involves the alkylation of a Schiff base of a simpler amino acid ester, such as glycine (B1666218) tert-butyl ester. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide. To synthesize analogs of tert-butyl 2-amino-2-ethylbutanoate, one could start with the mono-alkylated intermediate, this compound, and introduce a different second alkyl group.
For instance, the synthesis of an analog where one ethyl group is replaced by a methyl group, yielding tert-butyl 2-amino-2-methylbutanoate, can be accomplished by the alkylation of the enolate of ethyl 2-ethylbutyrate with iodomethane. chemicalbook.com This reaction proceeds in high yield and demonstrates the feasibility of introducing varied alkyl groups at the alpha-position.
Table 1: Examples of α-Carbon Alkyl Variations
| Starting Material | Reagents | Product |
|---|
This approach allows for the creation of a library of analogs with diverse alkyl substituents, which is crucial for structure-activity relationship (SAR) studies.
The tert-butyl ester of 2-amino-2-ethylbutanoate provides good stability and is a useful protecting group. However, modifying the ester moiety to other forms, such as methyl, ethyl, or benzyl (B1604629) esters, can significantly alter the compound's solubility, metabolic stability, and pharmacokinetic profile.
The synthesis of these esters typically involves the direct esterification of 2-amino-2-ethylbutanoic acid. Common methods include:
Methyl and Ethyl Esters: Reaction of the amino acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like thionyl chloride (SOCl2) or by bubbling hydrogen chloride gas through the alcohol solution. rsc.org This method is efficient for producing simple alkyl esters. For example, (S)-2-aminobutanoic acid can be converted to its methyl ester in high yield using methanol and thionyl chloride. rsc.org
Benzyl Esters: Esterification with benzyl alcohol, often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or under acidic conditions. Benzyl esters are particularly useful as they can be cleaved by hydrogenolysis, a mild deprotection method.
Table 2: Synthesis of Different Esters of 2-amino-2-ethylbutanoic Acid
| Ester Type | Typical Reagents | Key Features |
|---|---|---|
| Methyl Ester | Methanol, Thionyl Chloride rsc.org | Increased polarity compared to tert-butyl ester. |
| Ethyl Ester | Ethanol, Acid Catalyst | Common ester variant for modifying solubility. |
Derivatization of the Primary Amino Group with Other Functionalities
The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's biological activity. Common derivatizations include N-acylation and N-alkylation.
N-Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, Boc-protected valine has been successfully coupled with an aniline (B41778) derivative using EDC and DMAP. nih.gov
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. A general method for the N-arylation of amino acid esters with aryl triflates using a palladium catalyst has also been described, which is applicable to a variety of amino acid esters including methyl, tert-butyl, and benzyl esters. nih.gov
Table 3: Derivatization of the Primary Amino Group
| Derivatization | Reagents | Functional Group Introduced |
|---|---|---|
| N-Acylation | Acid Chloride, Base | Amide |
| N-Acylation | Carboxylic Acid, EDC, DMAP nih.gov | Amide |
| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |
Functionalization of the Carboxylic Acid Moiety (e.g., Amides, Nitriles, Ketones)
The carboxylic acid group of 2-amino-2-ethylbutanoic acid can be transformed into other functional groups to explore different chemical space and biological interactions.
Amides: The most common functionalization is the conversion to amides. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with an amine. google.com Alternatively, direct coupling of the amino acid with an amine using coupling reagents like EDC or HATU is a widely used method. nih.govsphinxsai.com
Nitriles: The synthesis of the corresponding nitrile, 2-amino-2-ethylbutanenitrile, can be a valuable synthetic intermediate. chemsynthesis.com The conversion of a carboxylic acid to a nitrile can be a multi-step process, often involving the conversion to a primary amide followed by dehydration.
Ketones: The transformation of the carboxylic acid to a ketone is a more complex process but can be achieved through various methods, such as reaction with an organometallic reagent like an organolithium or Grignard reagent, often requiring protection of the amino group.
Table 4: Functionalization of the Carboxylic Acid Moiety
| Target Functional Group | General Synthetic Approach |
|---|---|
| Amide | Activation of carboxylic acid (e.g., with SOCl2) followed by reaction with an amine. google.com |
| Amide | Direct coupling with an amine using coupling reagents (e.g., EDC, HATU). nih.govsphinxsai.com |
Synthesis of Conformationally Restricted Analogs for Conformational Studies
To study the bioactive conformation of a molecule, chemists often synthesize conformationally restricted analogs. By incorporating the rotatable bonds of the molecule into a ring system, the number of accessible conformations is reduced, which can lead to increased potency and selectivity for a biological target.
For 2-amino-2-ethylbutanoic acid, a common strategy is to incorporate the α-carbon and one of the ethyl groups into a cyclopropyl (B3062369) ring, leading to a 1-amino-1-carboxy-2,2-diethylcyclopropane structure. The synthesis of such cyclopropyl analogs of amino acids has been extensively studied. nih.govresearchgate.net These syntheses often involve the cyclopropanation of an appropriate olefin precursor. For example, the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid has been reported, providing a template for creating similar restrictions in other amino acids. nih.govresearchgate.net
The synthesis of other cyclic analogs, such as those incorporating the amino acid backbone into a cyclobutane (B1203170) or larger ring system, can also provide valuable insights into the conformational requirements for biological activity. psu.edu
Application of SAR Principles to Related Chemical Entities
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity.
For α,α-disubstituted amino acids like 2-amino-2-ethylbutanoic acid, SAR studies would typically involve:
Varying the size and nature of the α-alkyl groups: As discussed in section 7.1.1, changing the ethyl groups to other alkyl, cycloalkyl, or even aryl groups can have a profound impact on activity.
Modifying the ester group: The nature of the ester can influence prodrug activation, solubility, and cell permeability.
Derivatizing the amino and carboxyl groups: As detailed in sections 7.2 and 7.3, these modifications can introduce new binding interactions with a target protein.
Introducing conformational constraints: The synthesis of rigid analogs (section 7.4) helps to define the bioactive conformation.
By combining the synthetic strategies outlined above with biological testing, a comprehensive SAR profile for analogs of this compound can be established, guiding the design of more potent and selective compounds.
Industrial and Process Chemistry Considerations for Large Scale Production of Tert Butyl 2 Amino 2 Ethylbutanoate
Development of Efficient and Scalable Synthetic Routes
Two classical methods for the synthesis of the precursor, 2-amino-2-ethylbutanoic acid, are the Strecker synthesis and the Bucherer-Bergs reaction. masterorganicchemistry.comwikipedia.org Both are robust multicomponent reactions suitable for industrial application.
Bucherer-Bergs Reaction : This method involves the reaction of a ketone (in this case, 3-pentanone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide, to form a hydantoin (B18101) intermediate. alfa-chemistry.comambeed.com This hydantoin is then hydrolyzed under acidic or basic conditions to yield the desired 2-amino-2-ethylbutanoic acid. The Bucherer-Bergs reaction is often favored in industrial settings due to its operational simplicity and use of readily available, inexpensive reagents. mdpi.com
Strecker Synthesis : This route begins with the reaction of 3-pentanone (B124093) with ammonia (B1221849) and a cyanide source to form an α-aminonitrile. mdpi.comnumberanalytics.com Subsequent hydrolysis of the nitrile group yields the target amino acid. While also a viable pathway, the handling of hydrogen cyanide (or its salts) requires stringent safety protocols. masterorganicchemistry.comnumberanalytics.com
Once the 2-amino-2-ethylbutanoic acid is synthesized, the final step is the esterification with a tert-butyl source. A common industrial method for this transformation is the reaction of the amino acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. acs.org
To maximize yield and throughput while minimizing costs and waste, each step of the synthesis must be rigorously optimized for an industrial setting. This involves a systematic study of reaction parameters such as temperature, pressure, reagent stoichiometry, and reaction time.
For the Bucherer-Bergs synthesis of the hydantoin intermediate , continuous flow reactors are increasingly being explored to intensify the process. researchgate.net This approach offers superior heat and mass transfer, allowing for higher temperatures and pressures to be safely employed, which significantly reduces reaction times from many hours to as little as 30 minutes. researchgate.net
The subsequent esterification step also requires careful optimization. The acid-catalyzed reaction with isobutylene is an equilibrium-driven process. To favor product formation, a large excess of isobutylene may be used, and the reaction is typically conducted in an autoclave under pressure to maintain isobutylene in the liquid phase. The choice of acid catalyst and its concentration are critical; sulfuric acid is effective, but its separation and disposal present environmental challenges. acs.org
Table 1: Illustrative Optimized Conditions for Key Synthetic Steps
| Parameter | Bucherer-Bergs Reaction (Continuous Flow) | Acid-Catalyzed Esterification |
| Key Reagents | 3-Pentanone, KCN, (NH₄)₂CO₃ | 2-Amino-2-ethylbutanoic acid, Isobutylene, H₂SO₄ |
| Temperature | 120 - 140 °C researchgate.net | 25 - 50 °C |
| Pressure | 20 - 30 bar researchgate.net | 2 - 10 bar |
| Solvent | Biphasic (e.g., Ethyl Acetate (B1210297)/Water) researchgate.net | Dichloromethane (B109758) or Dioxane rsc.org |
| Catalyst | Not applicable (reagent-driven) | Sulfuric Acid (H₂SO₄) acs.org |
| Reaction Time | 20 - 40 minutes researchgate.net | 24 - 96 hours rsc.org |
| Stoichiometry | Optimized reagent feed rates | Excess isobutylene to drive equilibrium |
This table presents illustrative conditions based on related industrial processes and may require further optimization for this specific compound.
Economic viability is a cornerstone of industrial chemical production. The chosen synthetic route must prioritize the use of reagents that are not only effective but also inexpensive and reliably sourced in large quantities.
The Bucherer-Bergs and Strecker syntheses are prime examples of utilizing low-cost, fundamental chemical feedstocks.
Table 2: Comparative Cost Analysis of Reagents for Precursor Synthesis
| Synthetic Route | Key Reagents | Relative Cost | Availability | Key Considerations |
| Bucherer-Bergs | 3-Pentanone, Ammonium Carbonate, Potassium Cyanide alfa-chemistry.com | $ | High | Readily available industrial chemicals. |
| Strecker | 3-Pentanone, Ammonia, Hydrogen Cyanide (or NaCN) masterorganicchemistry.com | $ | High | HCN requires specialized handling infrastructure. |
| Alternative Routes | Chiral auxiliaries, organometallic reagents acs.org | $ | Moderate-Low | Generally reserved for high-value, complex pharmaceuticals; not cost-effective for this intermediate. |
Relative Cost Key: $ - Low, $ - High
Green Chemistry Principles in the Synthesis of Tert-butyl 2-amino-2-ethylbutanoate
Modern chemical manufacturing places a strong emphasis on sustainability. The application of green chemistry principles aims to reduce the environmental impact of the production process by minimizing waste, conserving energy, and using less hazardous materials. unibo.it
Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for the largest mass component besides water. Green solvent selection guides prioritize solvents with low toxicity, high biodegradability, and low volatile organic compound (VOC) emissions. For the synthesis of this compound, replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate is a key goal. unibo.it
Furthermore, developing solvent-free reaction conditions represents a significant advancement in green chemistry. For instance, mechanochemical methods, such as ball milling, can facilitate reactions in the solid state, completely eliminating the need for a solvent. rsc.org While not yet standard for this specific synthesis, research into solvent-free esterification and amination reactions is an active area.
Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a synthetic process.
Atom Economy calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more efficient process with less waste generated.
E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a greener process.
The Bucherer-Bergs and Strecker syntheses are multicomponent reactions, which are inherently more atom-economical than multi-step linear syntheses that often involve protecting groups. acs.org
Table 3: Theoretical Atom Economy and E-Factor for a Proposed Route
| Step | Reaction | Theoretical Atom Economy | Primary Waste Products | Estimated E-Factor Contribution |
| 1 | Bucherer-Bergs C₅H₁₀O + KCN + (NH₄)₂CO₃ → C₇H₁₂N₂O₂ + KOH + NH₃ + H₂O | ~62% | K⁺, OH⁻, NH₃, CO₂ (from workup) | 5 - 10 |
| 2 | Hydrolysis C₇H₁₂N₂O₂ + 2H₂O → C₆H₁₃NO₂ + CO₂ + NH₃ | 100% (if CO₂ and NH₃ are not considered waste) | CO₂, NH₃ | 1 - 5 |
| 3 | Esterification C₆H₁₃NO₂ + C₄H₈ → C₁₀H₂₁NO₂ | 100% | None (in theory) | < 1 (assuming unreacted starting material is recycled) |
| Overall | Combined Process | ~47% | Inorganic salts, solvents, catalyst waste | 10 - 25 (highly dependent on solvent use and recycling) |
Calculations are theoretical and assume 100% yield. The actual E-Factor in an industrial setting would be higher due to solvent use, purification losses, and energy consumption.
Catalysts are fundamental to improving reaction rates and selectivity. However, their lifecycle is a critical aspect of green process design.
For the esterification step, which is the primary catalytic stage in this synthesis, there are opportunities to improve on the traditional use of homogeneous sulfuric acid.
Homogeneous Catalysis : While sulfuric acid is effective, its separation from the product mixture is difficult, often requiring neutralization that generates large quantities of salt waste (e.g., sodium sulfate). acs.org Recycling the acid is often not feasible.
The development of robust, recyclable heterogeneous catalysts for the tert-butylation of amino acids is a key area of research for making the production of this compound and similar molecules more sustainable. acs.org
Impurity Profiling and Control in Manufacturing Processes
A robust impurity control strategy is fundamental to the large-scale production of any active pharmaceutical ingredient (API) or intermediate. outsourcedpharma.compolypeptide.com For this compound, the impurity profile is largely dictated by the synthetic route employed, which typically involves a multi-step process. A common approach is the Strecker synthesis of the parent α,α-disubstituted amino acid, 2-amino-2-ethylbutanoic acid, followed by esterification. nih.govwikipedia.org
Potential Impurities from Synthesis:
The manufacturing process can introduce several types of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials such as butanone, cyanide sources (e.g., sodium cyanide), ammonia, and the intermediate α-aminonitrile in the final product. numberanalytics.commasterorganicchemistry.com Similarly, during the esterification step, unreacted 2-amino-2-ethylbutanoic acid can be a significant impurity. organic-chemistry.orgthieme-connect.com
By-products from the Strecker Synthesis: The Strecker synthesis, while efficient, can generate several by-products. For instance, the hydrolysis of the intermediate α-aminonitrile can sometimes be incomplete, leading to its presence in the amino acid. Furthermore, side reactions involving the initial ketone and cyanide can lead to the formation of cyanohydrins. masterorganicchemistry.com
By-products from Esterification: The esterification of the amino acid with tert-butanol (B103910) or isobutylene is often acid-catalyzed. organic-chemistry.org Under these conditions, dimerization or polymerization of the starting materials or product can occur. The use of excess tert-butanol or isobutylene can also lead to the formation of tert-butyl ethers as by-products. organic-chemistry.org
Enantiomeric Impurities: If a specific stereoisomer of the final product is required, the non-chiral nature of the Strecker synthesis presents a challenge, as it typically produces a racemic mixture. wikipedia.orgmasterorganicchemistry.com Chiral resolution steps or asymmetric synthesis approaches would be necessary, and any inefficiency in these processes would lead to the presence of the undesired enantiomer as an impurity.
Control Strategies:
A multi-faceted approach is necessary to control the impurity profile throughout the manufacturing process.
Raw Material Quality Control: Ensuring the purity of starting materials is the first line of defense. outsourcedpharma.compolypeptide.com Specifications for all raw materials, including solvents and reagents, should be established and monitored.
Process Optimization: Careful optimization of reaction conditions is crucial. This includes temperature, pressure, reaction time, and the stoichiometry of reactants to minimize the formation of by-products. numberanalytics.com For example, in the Strecker synthesis, controlling the pH and temperature can influence the rate of imine formation versus side reactions. masterorganicchemistry.com
In-process Controls (IPCs): Regular monitoring of the reaction progress through IPCs allows for timely adjustments to the process parameters, ensuring the reaction goes to completion and minimizing the carry-over of unreacted intermediates. outsourcedpharma.com Techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose. nih.gov
Purification Techniques: Robust purification methods are essential to remove any impurities that are formed. Crystallization is a powerful technique for purifying the final product, as it can effectively remove both process-related impurities and stereoisomers. nih.govpharmamanufacturing.com The choice of solvent and control of cooling rates are critical parameters in achieving high purity. pharmamanufacturing.comeuropeanpharmaceuticalreview.com In some cases, multiple crystallization steps may be necessary. researchgate.net
Below is an interactive data table summarizing potential impurities and their control strategies.
| Impurity Type | Potential Impurities | Origin | Control Strategy |
| Starting Materials | Butanone, Sodium Cyanide, Ammonia, 2-amino-2-ethylbutanoic acid | Incomplete reaction | Process optimization (reaction time, stoichiometry), In-process controls |
| Intermediates | α-aminonitrile | Incomplete hydrolysis in Strecker synthesis | Optimization of hydrolysis conditions (acid concentration, temperature) |
| By-products | Cyanohydrin, Di-tert-butyl ether, Dimerization products | Side reactions during Strecker synthesis and esterification | Strict control of reaction conditions, Use of appropriate catalysts |
| Enantiomeric | Undesired enantiomer | Non-stereospecific synthesis | Chiral resolution, Asymmetric synthesis |
Process Analytical Technology (PAT) for Real-time Reaction Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. news-medical.net The goal of PAT is to build quality into the product rather than testing it in at the end. europeanpharmaceuticalreview.com For the large-scale production of this compound, PAT can be instrumental in ensuring process robustness and consistency. bruker.comresearchgate.net
Real-time Monitoring of Synthesis:
Several PAT tools can be integrated into the manufacturing process to provide real-time insights.
Spectroscopic Techniques:
Infrared (IR) and Raman Spectroscopy: These techniques are powerful for monitoring the progress of chemical reactions in real-time. rsc.orgrsc.org For instance, in the Strecker synthesis, the disappearance of the carbonyl peak of butanone and the appearance of the nitrile and amine peaks of the intermediate can be tracked. Similarly, during esterification, the consumption of the carboxylic acid and the formation of the ester can be monitored. rsc.org
UV-Vis Spectroscopy: This can be used to monitor the concentration of specific chromophoric species in the reaction mixture, providing valuable data for reaction kinetics and endpoint determination. researchgate.net
Chromatographic Techniques:
Online High-Performance Liquid Chromatography (HPLC): Integrating HPLC online allows for the separation and quantification of reactants, intermediates, products, and impurities in near real-time. rsc.org This provides a detailed picture of the reaction progress and impurity formation, enabling precise process control.
Real-time Control of Crystallization:
Crystallization is a critical purification step, and PAT can significantly enhance its control and reproducibility. nih.govpharmamanufacturing.com
Focused Beam Reflectance Measurement (FBRM): FBRM probes can be inserted directly into the crystallizer to monitor the particle size distribution and crystal count in real-time. pharmamanufacturing.com This information is crucial for controlling nucleation and crystal growth, ensuring a consistent final product with the desired physical properties.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR can be used to monitor the concentration of the solute in the solution phase (supersaturation), which is a key driving force for crystallization. sdu.dk By controlling the level of supersaturation through cooling rate adjustments, the crystallization process can be optimized to achieve the desired crystal size and purity. pharmamanufacturing.com
The implementation of these PAT tools can facilitate a shift from traditional batch processing to more efficient continuous manufacturing, leading to reduced waste, lower energy consumption, and a more consistent product quality. researchgate.net
Below is an interactive data table summarizing the application of PAT in the production of this compound.
| Process Step | Critical Parameter to Monitor | PAT Tool | Benefit |
| Strecker Synthesis | Reactant consumption, Intermediate formation | In-line IR/Raman, Online HPLC | Real-time reaction kinetics, Endpoint determination, Impurity tracking |
| Esterification | Carboxylic acid consumption, Ester formation | In-line IR/Raman, Online HPLC | Optimization of reaction conditions, Minimization of by-products |
| Crystallization | Supersaturation, Crystal size distribution | ATR-FTIR, FBRM | Controlled nucleation and growth, Consistent particle size, Improved purity |
Future Perspectives and Emerging Research Directions for Tert Butyl 2 Amino 2 Ethylbutanoate
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is a paramount goal in modern chemistry. For tert-butyl 2-amino-2-ethylbutanoate and related structures, research is shifting away from classical methods, such as the Fischer-Speier esterification, which often require harsh acid catalysts and can generate significant waste. scirp.org The future of its synthesis lies in greener and more sophisticated methodologies.
Key research focuses include:
Enzymatic Catalysis : Biocatalysis, particularly using enzymes like lipases, is emerging as a powerful tool for amino acid ester synthesis. mdpi.com These methods offer high selectivity under mild reaction conditions, significantly reducing by-product formation and environmental impact. mdpi.com Research into identifying or engineering specific enzymes for the efficient synthesis of sterically hindered amino acid esters like this compound is a promising frontier.
Microwave-Assisted Synthesis : Microwave technology can dramatically accelerate reaction times and improve yields in organic synthesis. scirp.org Applying this to the esterification of amino acids presents a more energy-efficient alternative to conventional heating, offering a pathway to rapid and scalable production. scirp.org
Novel Catalytic Systems : The exploration of new catalysts, including solid-supported acid catalysts and recyclable organocatalysts, aims to overcome the challenges associated with hazardous and corrosive reagents like sulfuric acid or thionyl chloride. scirp.org These catalysts simplify purification processes and align with the principles of sustainable chemistry.
| Methodology | Traditional Approach (e.g., Fischer-Speier) | Emerging Sustainable Approach |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) scirp.org | Enzymes (e.g., Lipase), solid acids, organocatalysts mdpi.com |
| Reaction Conditions | High temperatures, long reaction times scirp.org | Mild temperatures, short residence times (flow chemistry) mdpi.com |
| Solvents | Often requires large excess of alcohol/hazardous solvents | Greener solvents (e.g., methanol (B129727) in some enzymatic reactions) mdpi.com |
| By-products/Waste | Significant hazardous waste, difficult workup scirp.org | Minimal waste, easier purification, catalyst recycling |
| Efficiency | Variable yields, potential for side reactions | High selectivity and yields, improved process efficiency mdpi.com |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of chemical synthesis with automated and continuous-flow platforms represents a paradigm shift in the production of fine chemicals and pharmaceuticals. nih.gov For this compound, these technologies offer unprecedented control and efficiency, particularly for generating derivatives. chimia.ch
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides several advantages over traditional batch synthesis. mdpi.comdurham.ac.uk These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates, and the potential for seamless multi-step reactions. mdpi.comchimia.ch Automated Fast Flow Synthesis (AFPS) systems, initially developed for peptide synthesis, can be adapted for the production of non-canonical amino acid derivatives. chimia.ch Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher purity and yields. mdpi.com The ability to rapidly synthesize a series of analogs by simply altering the input of reagents makes this technology ideal for creating chemical libraries based on the this compound scaffold. durham.ac.uk
Advanced Applications in Chemical Biology and Advanced Materials Science
The future utility of this compound extends significantly into the realms of chemical biology and materials science, where its unique structure can be leveraged to create novel functions.
Chemical Biology : As a non-canonical amino acid (ncAA), this compound is a valuable building block for creating peptidomimetics and engineered proteins. researchgate.net Incorporating sterically hindered amino acids can enhance the metabolic stability of peptides, making them more suitable as therapeutic candidates or biological probes. nih.gov Cell-free protein synthesis systems offer a flexible platform for incorporating such ncAAs into polypeptide chains, opening avenues to proteins with novel functions for applications in drug discovery and protein engineering. nih.govspringernature.com
Advanced Materials Science : Customized amino acids are increasingly being used to develop smart and biodegradable materials for tissue engineering and medical devices. The incorporation of this compound into polymer backbones could precisely modulate material properties such as degradation rate, biocompatibility, and mechanical strength. Its bulky tert-butyl and ethyl groups can influence polymer chain packing and hydrophobicity, providing a tool for the rational design of new biomaterials.
Development of High-Throughput Screening Approaches for Derivative Discovery
To unlock the full potential of this compound, its structural scaffold must be explored through the creation and testing of a diverse range of derivatives. The development of high-throughput screening (HTS) methods, powered by the automated synthesis platforms discussed previously, is critical to this effort.
The process involves a synergistic workflow:
Library Synthesis : Automated flow chemistry systems are used to rapidly synthesize a large library of compounds where the core this compound structure is modified with various functional groups. nih.govdurham.ac.uk
Automated Screening : The resulting library is then subjected to HTS assays to evaluate specific biological activities (e.g., enzyme inhibition, receptor binding) or material properties (e.g., thermal stability, conductivity).
Data Analysis : Computational tools and machine learning algorithms analyze the screening data to identify structure-activity relationships (SAR), guiding the design of the next generation of more potent or functional derivatives.
This integrated approach accelerates the discovery cycle, enabling the efficient identification of novel molecules for applications ranging from medicinal chemistry to materials science. york.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-amino-2-ethylbutanoate to maximize yield and purity?
- Methodological Answer: Synthesis requires precise control of temperature (typically 0–25°C), catalyst concentration (e.g., 1–5 mol% for palladium-based catalysts), and reaction time (12–24 hours). Solvent choice (e.g., THF or dichloromethane) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming ester (δ 1.2–1.4 ppm for tert-butyl CH₃), amino (δ 1.5–2.0 ppm for ethyl groups), and carbonyl (δ 170–175 ppm) groups.
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion ([M+H]⁺) to verify molecular weight (e.g., ~215 g/mol).
- IR Spectroscopy: Identifies N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Q. What are common side reactions encountered during the hydrolysis of this compound, and how can they be mitigated?
- Methodological Answer: Hydrolysis in acidic (HCl/water) or basic (NaOH/MeOH) conditions may lead to over-hydrolysis of the ester or racemization of the amino group. Controlled pH (pH 4–6 for mild acid), low temperature (0–5°C), and short reaction times (1–2 hours) minimize degradation. Use of protecting groups (e.g., Boc) for the amino group during hydrolysis can prevent unwanted side reactions .
Q. What strategies are recommended for purifying this compound from reaction mixtures containing unreacted starting materials?
- Methodological Answer: Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Column chromatography with silica gel and a hexane/ethyl acetate gradient (10–30% ethyl acetate) isolates the product. For stubborn impurities, recrystallization in a solvent pair (e.g., hexane/diethyl ether) enhances purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms separation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
